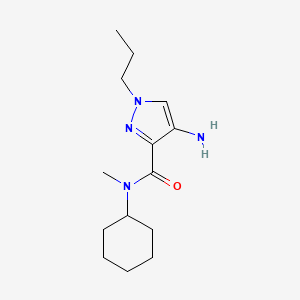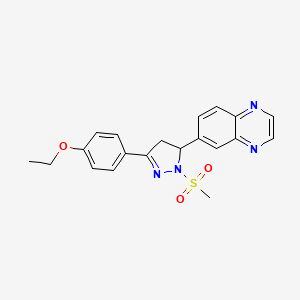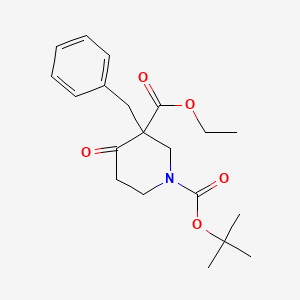
3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the expression of certain proteins that are involved in cancer cell proliferation. It has also been shown to have potential herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one in lab experiments is its potential anticancer properties. It has been shown to be effective against different cancer cell lines, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for research on 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential applications in other scientific fields such as materials science and agriculture.
Méthodes De Synthèse
The synthesis of 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has been reported in various studies. One method involves the reaction of 3-chloro-4-methoxybenzaldehyde and hydrazine hydrate to form 3-chloro-4-methoxyphenylhydrazine. The resulting compound is then reacted with benzyl isocyanide to yield the final product, 3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one.
Applications De Recherche Scientifique
3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties and has been tested against different cancer cell lines. In agriculture, it has been tested as a potential herbicide and insecticide. In materials science, it has been studied for its potential use in the development of new materials.
Propriétés
IUPAC Name |
3-(benzylamino)-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-16-8-7-14(11-15(16)19)22-10-9-20-17(18(22)23)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMRGLUQZMZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)



![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2742104.png)